molecular formula C17H23N3O5 B6962287 N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[(3-methoxyphenyl)methoxy]propanamide

N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[(3-methoxyphenyl)methoxy]propanamide

Cat. No.: B6962287
M. Wt: 349.4 g/mol
InChI Key: HAPFYFHIEROLPT-UHFFFAOYSA-N
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Description

“N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[(3-methoxyphenyl)methoxy]propanamide” is a synthetic organic compound that belongs to the class of imidazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Properties

IUPAC Name

N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[(3-methoxyphenyl)methoxy]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5/c1-5-17(3)15(22)20(16(23)18-17)19-14(21)11(2)25-10-12-7-6-8-13(9-12)24-4/h6-9,11H,5,10H2,1-4H3,(H,18,23)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPFYFHIEROLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)NC(=O)C(C)OCC2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[(3-methoxyphenyl)methoxy]propanamide” typically involves the following steps:

    Formation of the Imidazolidinone Ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Ethyl and Methyl Groups: Alkylation reactions using ethyl and methyl halides in the presence of a base.

    Attachment of the Methoxyphenyl Group: This step involves the reaction of the imidazolidinone intermediate with a methoxyphenyl derivative, often through nucleophilic substitution.

    Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate with a propanoyl chloride or similar reagent to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imidazolidinone ring, potentially opening it to form linear amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkoxides, amines.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Linear amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Protein Binding: May interact with proteins, affecting their function.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[(3-methoxyphenyl)methoxy]propanamide” would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[(3-methoxyphenyl)methoxy]propanamide
  • N-(4-ethyl-2,5-dioxoimidazolidin-1-yl)-2-[(3-methoxyphenyl)methoxy]propanamide

Uniqueness

The presence of both ethyl and methyl groups on the imidazolidinone ring, along with the methoxyphenyl and propanamide moieties, gives “N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[(3-methoxyphenyl)methoxy]propanamide” unique chemical properties that may enhance its reactivity and specificity in various applications.

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